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Introduction

0s30 is a potent, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI) designed to target resistance mutations in non-small cell lung cancer (NSCLC).
Specifically, O0s30 is effective against EGFR harboring the C797S mutation, which confers
resistance to third-generation TKIs like osimertinib. Mechanistically, Os30 acts as an ATP-
competitive inhibitor, suppressing EGFR autophosphorylation and downstream signaling
pathways. This inhibition leads to cell cycle arrest at the G1 phase and the induction of
apoptosis in cancer cells with targetable EGFR mutations. These application notes provide
detailed protocols for researchers to investigate the efficacy and mechanism of action of Os30
in relevant preclinical models.

Quantitative Data Summary

The inhibitory activity of Os30 has been characterized against key EGFR mutations that arise
in NSCLC. The following tables summarize the in vitro kinase inhibitory activity and cellular
potency of Os30.

Table 1: In Vitro Kinase Inhibitory Activity of Os30
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Target Kinase IC50 (nM)
EGFRDel19/T790M/C797S 18[1]
EGFRL858R/T790M/C797S 113[1]

Table 2: Cellular Activity of Os30

Cell Line EGFR Mutation Status Effect

Suppression of EGFR

KC.0116 BaF3 cells expressing phosphorylation, G1 phase cell
EGFRDel19/T790M/C797S cycle arrest, Apoptosis
induction[1]

Signaling Pathway and Mechanism of Action

0s30 targets the ATP-binding site of mutant EGFR, preventing the autophosphorylation
necessary for the activation of downstream pro-survival signaling cascades. By inhibiting the
kinase activity of EGFR, Os30 effectively shuts down pathways such as the RAS-RAF-MEK-
ERK and PI3K-Akt pathways, which are critical for tumor cell proliferation and survival.
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Caption: EGFR signaling pathway and the inhibitory action of Os30.

Experimental Workflow Overview

A typical workflow to characterize the efficacy of Os30 involves a series of in vitro assays,
starting from biochemical kinase inhibition and moving to cellular assays that measure effects
on proliferation, cell cycle, and apoptosis.
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Caption: General experimental workflow for evaluating Os30 efficacy.

Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of 0s30 on the kinase activity
of mutant EGFR enzymes in a cell-free system. Commercially available kits, such as the EGFR
(T790M/C797S/L858R) Kinase Assay Kit, provide the necessary reagents.[2][3]

Materials:

e Recombinant EGFR (e.g., L858R/T790M/C797S or Dell9/T790M/C797S) enzyme
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e Kinase Assay Buffer

e Substrate (e.g., Poly (Glu, Tyr) 4:1)
o ATP solution

e 0s30 (dissolved in DMSO)

e Kinase-Glo® Max detection reagent
e White 96-well plates

Procedure:

o Prepare serial dilutions of 0s30 in Kinase Assay Buffer. The final DMSO concentration
should not exceed 1%.

e In a white 96-well plate, add 5 pL of the diluted Os30 or vehicle control (DMSO in buffer).

e Add 20 pL of a master mix containing Kinase Assay Buffer, ATP, and the substrate to each
well.

 To initiate the reaction, add 25 pL of diluted EGFR enzyme to each well.

e Incubate the plate at 30°C for 45-60 minutes.

 After incubation, allow the plate to equilibrate to room temperature.

e Add 50 pL of Kinase-Glo® Max reagent to each well.

e Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
e Measure luminescence using a microplate reader.

o Calculate the percent inhibition for each Os30 concentration relative to the vehicle control
and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b12367079?utm_src=pdf-body
https://www.benchchem.com/product/b12367079?utm_src=pdf-body
https://www.benchchem.com/product/b12367079?utm_src=pdf-body
https://www.benchchem.com/product/b12367079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol measures the effect of 0s30 on the proliferation and viability of NSCLC cells
harboring relevant EGFR mutations (e.g., NCI-H1975, which contains L858R and T790M
mutations, or engineered cells expressing the C797S mutation).

Materials:

NSCLC cell line (e.g., NCI-H1975 or custom-engineered C797S-mutant cells)
Complete growth medium (e.g., RPMI-1640 with 10% FBS)

0s30 (dissolved in DMSO)

96-well clear-bottom black plates

CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent

Phosphate-Buffered Saline (PBS)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of complete
growth medium.

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
Prepare serial dilutions of Os30 in growth medium.

Remove the old medium from the cells and add 100 uL of the medium containing the various
concentrations of Os30 or vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C and 5% CO2.

For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room
temperature. b. Add 100 pL of CellTiter-Glo® reagent to each well. c. Mix on an orbital
shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to
stabilize the luminescent signal. e. Measure luminescence with a plate reader.
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o Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50
(concentration for 50% growth inhibition).

Protocol 3: Western Blot for EGFR Phosphorylation

This protocol allows for the direct visualization of 0s30's inhibitory effect on EGFR
autophosphorylation in a cellular context.

Materials:

NSCLC cells (as in Protocol 2)

o 6-well plates

e Serum-free medium

« 0s30 (in DMSO)

e Human Epidermal Growth Factor (EGF)

 Ice-cold PBS

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-p-actin
o HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

Procedure:

o Seed cells in 6-well plates and grow until they reach 70-80% confluency.

e Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free
medium.
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o Pre-treat the cells with various concentrations of Os30 (or vehicle) for 2-4 hours.

o Stimulate the cells with 50-100 ng/mL of EGF for 10-15 minutes at 37°C to induce EGFR
phosphorylation.

e Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

e Add 100-150 pL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate
to a microcentrifuge tube.

 Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
o Collect the supernatant and determine the protein concentration using the BCA assay.

» Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5
minutes.

e Load 20-30 pg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
e Transfer the proteins to a PVDF membrane.

e Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

e Incubate the membrane with the primary antibody (anti-p-EGFR) overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash again and apply the ECL substrate.
» Visualize the bands using a chemiluminescence imaging system.

 Strip the membrane and re-probe for total EGFR and a loading control (3-actin) to ensure
equal protein loading.

Protocol 4: Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay quantifies the number of cells undergoing apoptosis after
treatment with Os30.
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Materials:

NSCLC cells

0s30 (in DMSO)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

Flow cytometry tubes

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with various concentrations of 0s30 (and a vehicle
control) for 24-48 hours.

Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation
reagent like Accutase or Trypsin-EDTA.

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

Wash the cell pellet twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10”6 cells/mL.

Transfer 100 pL of the cell suspension (1 x 10”5 cells) to a flow cytometry tube.

Add 5 pL of Annexin V-FITC and 5 pL of Pl solution to the cells.

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and
Pl negative; early apoptotic cells will be Annexin V positive and Pl negative; late
apoptotic/necrotic cells will be positive for both.
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Protocol 5: Cell Cycle Analysis by Propidium lodide
Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle
phase distribution by flow cytometry.

Materials:

NSCLC cells

e 0s30 (in DMSO)

e |ce-cold 70% ethanol

e PBS

e PI/RNase A staining solution

e Flow cytometer

Procedure:

Seed cells and treat with Os30 as described for the apoptosis assay (Protocol 4) for 24
hours.

e Harvest cells by trypsinization, collect in a centrifuge tube, and centrifuge at 300 x g for 5
minutes.

e Wash the cell pellet with PBS.

e Resuspend the pellet in 500 pL of PBS and add it dropwise to 4.5 mL of ice-cold 70%
ethanol while gently vortexing to fix the cells.

 Incubate the fixed cells for at least 2 hours at 4°C (or overnight at -20°C).

o Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

» Wash the pellet with PBS and centrifuge again.
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» Resuspend the cell pellet in 500 pL of PI/RNase A staining solution.
e Incubate for 30 minutes at room temperature in the dark.

e Analyze the samples by flow cytometry. The DNA content will distinguish cells in GO/G1, S,
and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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